2,10-Époxy-pinane

Vue d'ensemble

Description

2,10-Epoxypinane is a clear, colorless liquid with an herbal type odor . It is a useful research chemical and has been used as a fragrance agent .

Synthesis Analysis

The synthesis of 2,10-Epoxypinane can be achieved through the epoxidation of α-pinene . A highly effective catalytic method involves using potassium peroxomonosulfate (Oxone) as an oxidant and acetone as a catalyst . The procedure involves stirring the substrate, NaHCO3, and acetone at 0°C, with the dropwise addition of an aqueous solution of Oxone . The yield of 2,10-Epoxypinane can reach up to 85.4% .

Molecular Structure Analysis

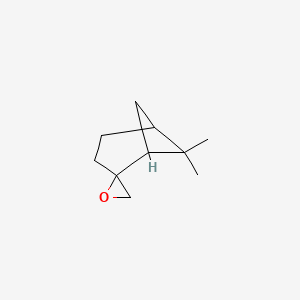

The molecular formula of 2,10-Epoxypinane is C10H16O . The molecular weight is 152.233 Da . The structure of 2,10-Epoxypinane was characterized by data of infrared spectrum, GC-MS spectrum, and 1H NMR spectrum .

Chemical Reactions Analysis

The primary chemical reaction involving 2,10-Epoxypinane is its formation from the epoxidation of α-pinene . The reaction exhibits good chemical selectivity and produces few byproducts .

Physical And Chemical Properties Analysis

2,10-Epoxypinane is a clear, colorless liquid . It has a density of 1.0±0.1 g/cm3 , a boiling point of 202.1±0.0 °C at 760 mmHg , and a flash point of 54.4±15.3 °C .

Applications De Recherche Scientifique

Catalyseur dans les réactions chimiques

Le 2,10-Époxy-pinane peut être utilisé comme catalyseur dans diverses réactions chimiques. Par exemple, les complexes de métaux de transition Salen ont montré des activités catalytiques exceptionnelles dans l'époxydation de l'alpha-pinène . Cependant, leur réutilisabilité a été un problème majeur. Le développement d'un complexe Salen cellulosique microcristallin hétérogène utilisant une méthode facile a montré des activités catalytiques supérieures dans l'époxydation de l'alpha-pinène .

Synthèse d'épices

Les composés époxy, y compris le this compound, sont des matières intermédiaires de synthèse importantes utilisées dans la préparation d'épices . Cela en fait un composé important dans l'industrie alimentaire.

Applications pharmaceutiques

Le this compound est également utilisé dans l'industrie pharmaceutique. Les composés époxy sont utilisés dans la préparation de produits pharmaceutiques . Cela souligne son importance dans le domaine médical.

Chimie verte

L'utilisation de la cellulose, le biopolymère régénérable le plus abondant, dans la synthèse d'un complexe Salen, est conforme aux exigences de la chimie verte . Cela fait du this compound un composé respectueux de l'environnement.

Synthèse de matériaux avancés

Le this compound est utilisé dans la synthèse de matériaux avancés de petite taille, de grandes dimensions et aux propriétés multifonctionnelles telles que les céramiques, les polymères, les composites, les semi-conducteurs et les supraconducteurs . Ces matériaux avancés remplacent les matériaux traditionnels dans diverses applications industrielles.

Recyclage du catalyseur

La réutilisabilité du catalyseur dans l'époxydation de l'alpha-pinène est un problème majeur. Cependant, l'utilisation du this compound dans la synthèse d'un complexe Salen cellulosique a montré que le catalyseur conserve une excellente activité catalytique et sélectivité après avoir été utilisé six fois .

Mécanisme D'action

Target of Action

It’s known that 2,10-epoxypinane is a product of the epoxidation of β-pinene .

Mode of Action

The mode of action of 2,10-Epoxypinane involves its interaction with various catalysts during its synthesis. For instance, in the epoxidation of β-pinene to 2,10-Epoxypinane, potassium peroxomonosulfate (Oxone) is used as an oxidant and acetone as a catalyst . The structure of 2,10-Epoxypinane is characterized by data of infrared spectrum, GC-MS spectrum, and 1H NMR spectrum .

Biochemical Pathways

The biochemical pathway involved in the formation of 2,10-Epoxypinane is the epoxidation of β-pinene. This process involves the use of an oxidant and a catalyst. The procedure consists simply in stirring the substrate, NaHCO3 and acetone, at 0°C, with dropwise addition of an aqueous solution of Oxone . The yield of 2,10-Epoxypinane can reach 85.4% and the system exhibits good chemical selectivity and few byproducts .

Pharmacokinetics

The synthesis process of 2,10-epoxypinane involves factors such as the mole ratio of oxone to β-pinene, reaction temperature, ph, and reaction time, which could potentially impact its bioavailability .

Result of Action

The result of the action of 2,10-Epoxypinane is primarily observed in its synthesis. Under optimum conditions, the yield of 2,10-Epoxypinane can reach up to 90.30% . The system exhibits good chemical selectivity and few byproducts .

Action Environment

The action environment of 2,10-Epoxypinane is influenced by several factors. The yield of 2,10-Epoxypinane is affected by the mole ratio of Oxone to β-pinene, reaction temperature, pH, and reaction time . These factors can influence the efficacy and stability of 2,10-Epoxypinane.

Safety and Hazards

2,10-Epoxypinane may cause eye irritation, chemical conjunctivitis, corneal damage, skin irritation, dermatitis, and cyanosis of the extremities . Ingestion may cause gastrointestinal irritation with nausea, vomiting, and diarrhea . It is classified as having acute toxicity (Inhalation) Category 3 .

Analyse Biochimique

Biochemical Properties

The process involves the use of catalysts and oxidants, and the yield of 2,10-Epoxypinane can be influenced by factors such as the choice of solvent, the mole ratio of hydrogen peroxide to beta-pinene, pH, reaction temperature, and time .

Cellular Effects

For instance, some epoxides can cause irritation and dermatitis, and ingestion of large amounts may cause central nervous system depression

Molecular Mechanism

This process involves the use of catalysts and oxidants, and the yield of 2,10-Epoxypinane can be influenced by factors such as the choice of solvent, the mole ratio of hydrogen peroxide to beta-pinene, pH, reaction temperature, and time .

Propriétés

IUPAC Name |

6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-9(2)7-3-4-10(6-11-10)8(9)5-7/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXAABAEPHHZPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C1C2)CO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863962 | |

| Record name | Spiro[bicyclo[3.1.1]heptane-2,2'-oxirane], 6,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6931-54-0 | |

| Record name | β-Pinene oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6931-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiro(bicyclo(3.1.1)heptane-2,2'-oxirane), 6,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006931540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro[bicyclo[3.1.1]heptane-2,2'-oxirane], 6,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Spiro[bicyclo[3.1.1]heptane-2,2'-oxirane], 6,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,10-epoxypinane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate](/img/structure/B1582267.png)